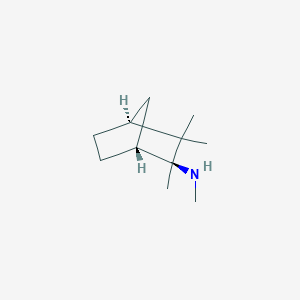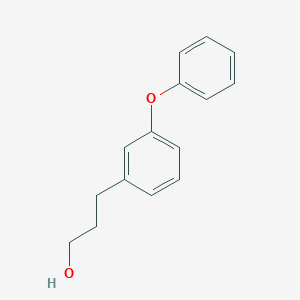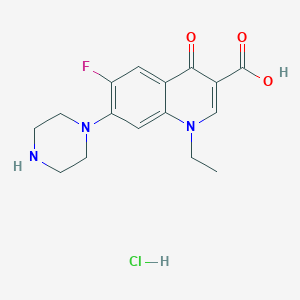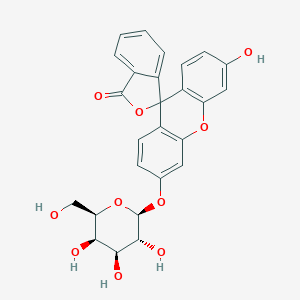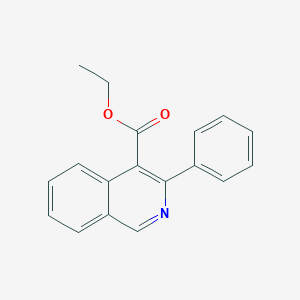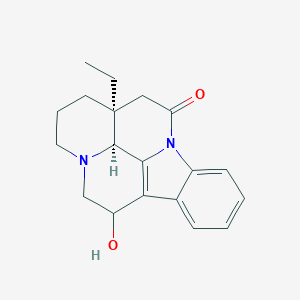
6-Hydroxyvinburnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyvinburnine is a chemical compound that belongs to the class of alkaloids. It is a derivative of vinburnine, which is found in the leaves of the Madagascar periwinkle plant. 6-Hydroxyvinburnine has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyvinburnine is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. The anti-inflammatory effects of 6-Hydroxyvinburnine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6-Hydroxyvinburnine has been found to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species in cells. In animal models, 6-Hydroxyvinburnine has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Hydroxyvinburnine in lab experiments is its potential anti-tumor and anti-inflammatory properties. The compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 6-Hydroxyvinburnine in lab experiments is its complex synthesis method. The synthesis of the compound requires expertise in the field of organic chemistry, which can be a limiting factor for some researchers.
Direcciones Futuras
The potential applications of 6-Hydroxyvinburnine in the field of medicine are vast. Future research should focus on elucidating the mechanism of action of the compound and identifying potential targets for its anti-tumor and anti-inflammatory effects. Additionally, research should aim to optimize the synthesis method of 6-Hydroxyvinburnine to make it more accessible to researchers. Finally, the compound's potential toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
6-Hydroxyvinburnine is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of cancer and inflammation-related diseases. The compound's complex synthesis method and limited availability may be a limiting factor for some researchers. However, future research should aim to optimize the synthesis method and identify potential targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of 6-Hydroxyvinburnine involves the extraction of vinburnine from the leaves of the Madagascar periwinkle plant. The vinburnine is then subjected to a series of chemical reactions that result in the formation of 6-Hydroxyvinburnine. The synthesis method of 6-Hydroxyvinburnine is a complex process that requires expertise in the field of organic chemistry.
Aplicaciones Científicas De Investigación
6-Hydroxyvinburnine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. The anti-oxidant properties of 6-Hydroxyvinburnine make it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
101242-46-0 |
|---|---|
Nombre del producto |
6-Hydroxyvinburnine |
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
Clave InChI |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
SMILES isomérico |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES canónico |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Sinónimos |
6-hydroxyeburamonine 6-hydroxyvinburnine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



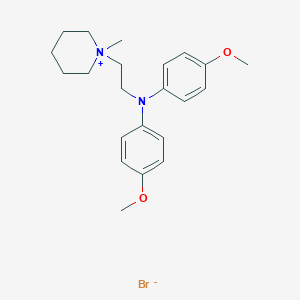

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
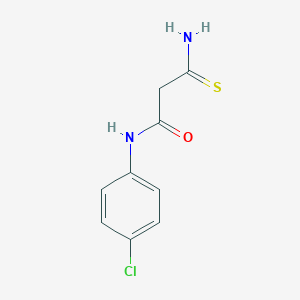
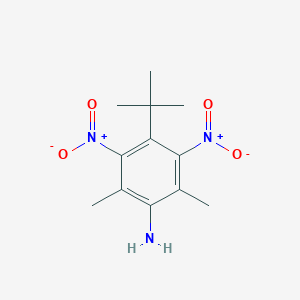
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
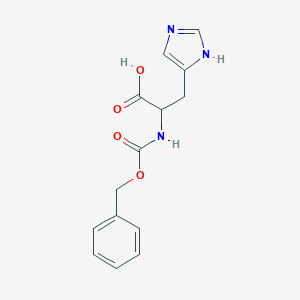
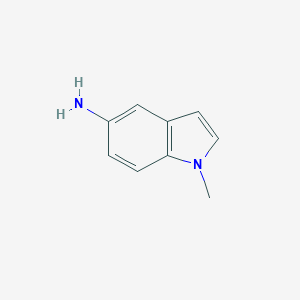
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
